Cas no 38569-85-6 (4-fluoro-5-hydroxy-2-nitrobenzoic acid)

4-Fluoro-5-hydroxy-2-nitrobenzoic acid is a fluorinated nitrobenzoic acid derivative characterized by its distinct functional group arrangement, including a fluorine substituent, a hydroxyl group, and a nitro group on an aromatic benzoic acid backbone. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple reactive sites allows for selective modifications, enabling the synthesis of more complex structures. Its fluorine substitution enhances stability and can influence biological activity, while the nitro and hydroxyl groups provide additional handles for further functionalization. Suitable for research applications, it offers a balance of reactivity and structural diversity.
4-fluoro-5-hydroxy-2-nitrobenzoic acid structure
38569-85-6 structure
Product name:4-fluoro-5-hydroxy-2-nitrobenzoic acid
CAS No:38569-85-6
MF:C7H4FNO5
MW:201.108765602112
CID:2825124

4-fluoro-5-hydroxy-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-5-hydroxy-2-nitrobenzoic acid
    • 4-Fluor-5-hydroxy-2-nitrobenzoesaeure;
    • Inchi: InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12)
    • InChI Key: XEQZNNJOVGASTE-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])F)O

Computed Properties

  • Exact Mass: 201.00700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 103.35000
  • LogP: 1.66090

4-fluoro-5-hydroxy-2-nitrobenzoic acid Security Information

4-fluoro-5-hydroxy-2-nitrobenzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

4-fluoro-5-hydroxy-2-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F596128-250mg
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6
250mg
$69.00 2023-05-18
TRC
F596128-100mg
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6
100mg
$64.00 2023-05-18
Alichem
A019102582-5g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6 98%
5g
$453.74 2023-09-02
Alichem
A019102582-10g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6 98%
10g
$714.82 2023-09-02
A2B Chem LLC
AF87347-5g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6 98%
5g
$358.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443987-5g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6 98%
5g
¥4792.00 2024-05-15
Crysdot LLC
CD12076504-10g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6 95+%
10g
$512 2024-07-24
TRC
F596128-1g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6
1g
$144.00 2023-05-18
Alichem
A019102582-1g
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6 98%
1g
$163.24 2023-09-02
TRC
F596128-500mg
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
38569-85-6
500mg
$98.00 2023-05-18

Additional information on 4-fluoro-5-hydroxy-2-nitrobenzoic acid

Introduction to 4-fluoro-5-hydroxy-2-nitrobenzoic acid (CAS No. 38569-85-6)

4-fluoro-5-hydroxy-2-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 38569-85-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This benzoic acid derivative features a nitro group at the 2-position and hydroxyl group at the 5-position, flanked by a fluorine atom at the 4-position. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structural configuration of 4-fluoro-5-hydroxy-2-nitrobenzoic acid contributes to its reactivity and functionality. The nitro group is a well-known electrophile, facilitating nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and esterification reactions. The fluorine atom, being electron-withdrawing, influences the electronic properties of the aromatic ring, enhancing its interaction with other molecules. These characteristics make it an attractive building block for designing novel compounds with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in 4-fluoro-5-hydroxy-2-nitrobenzoic acid can be reduced to an amine, introducing new pharmacophores that may interact with biological targets. This transformation has been exploited in the development of antimicrobial and anti-inflammatory agents. For instance, studies have shown that nitroaromatic derivatives exhibit promising activity against Gram-negative bacteria by interfering with bacterial DNA synthesis and repair mechanisms.

The hydroxyl group in 4-fluoro-5-hydroxy-2-nitrobenzoic acid provides another avenue for functionalization. It can be converted into esters or ethers, which are common modifications in drug design to improve solubility and bioavailability. Furthermore, the presence of both hydroxyl and nitro groups allows for further derivatization through condensation reactions, leading to complex heterocyclic structures that may exhibit enhanced therapeutic effects.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-fluoro-5-hydroxy-2-nitrobenzoic acid for potential drug candidates. Molecular docking studies have identified its binding affinity to various enzymes and receptors, suggesting applications in treating neurological disorders and cancer. For example, preliminary simulations indicate that this compound may inhibit kinases involved in tumor proliferation, making it a promising scaffold for anticancer drug development.

The fluorine atom in 4-fluoro-5-hydroxy-2-nitrobenzoic acid adds another layer of complexity to its pharmacological profile. Fluorinated aromatic compounds are known for their improved metabolic stability and enhanced binding affinity to biological targets. This property has been leveraged in the design of antiviral drugs, where fluorine substitution enhances drug efficacy by stabilizing the active conformation of viral proteases.

In synthetic chemistry, 4-fluoro-5-hydroxy-2-nitrobenzoic acid serves as a key intermediate in multi-step organic synthesis. Its nitro and hydroxyl groups provide multiple reaction sites for introducing diverse functional groups, enabling the construction of complex molecular architectures. This flexibility has been utilized in the synthesis of natural product analogs and novel bioactive molecules. Additionally, its benzoic acid backbone allows for further derivatization into carboxylic esters or amides, expanding its utility in medicinal chemistry.

The environmental impact of using 4-fluoro-5-hydroxy-2-nitrobenzoic acid as an intermediate has also been studied. Due to its stability and resistance to degradation, proper handling and disposal protocols must be followed to minimize environmental contamination. Research efforts are ongoing to develop greener synthetic routes that reduce waste generation and energy consumption while maintaining high yields.

Future directions in the study of 4-fluoro-5-hydroxy-2-nitrobenzoic acid include exploring its role in drug discovery through high-throughput screening assays. By testing large libraries of derivatives derived from this compound, researchers aim to identify novel therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between academia and industry are essential to accelerate these endeavors and translate laboratory findings into clinical applications.

In conclusion, 4-fluoro-5-hydroxy-2-nitrobenzoic acid (CAS No. 38569-85-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a valuable scaffold for drug development across multiple therapeutic areas. Continued investigation into its biological activities and synthetic applications will undoubtedly yield further insights into its utility as a chemical intermediate.

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